2',3'-Dideoxy-4'-thioinosine 2',3'-Dideoxy-4'-thioinosine
Brand Name: Vulcanchem
CAS No.: 137819-74-0
VCID: VC14189601
InChI: InChI=1S/C10H12N4O2S/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1
SMILES:
Molecular Formula: C10H12N4O2S
Molecular Weight: 252.30 g/mol

2',3'-Dideoxy-4'-thioinosine

CAS No.: 137819-74-0

Cat. No.: VC14189601

Molecular Formula: C10H12N4O2S

Molecular Weight: 252.30 g/mol

* For research use only. Not for human or veterinary use.

2',3'-Dideoxy-4'-thioinosine - 137819-74-0

Specification

CAS No. 137819-74-0
Molecular Formula C10H12N4O2S
Molecular Weight 252.30 g/mol
IUPAC Name 9-[(2R,5S)-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one
Standard InChI InChI=1S/C10H12N4O2S/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1
Standard InChI Key GOQUUHRTFOHDLI-NKWVEPMBSA-N
Isomeric SMILES C1C[C@@H](S[C@@H]1CO)N2C=NC3=C2N=CNC3=O
Canonical SMILES C1CC(SC1CO)N2C=NC3=C2N=CNC3=O

Introduction

Chemical Structure and Properties

Molecular Configuration

The compound features a pyrimidine base (hypoxanthine) linked to a 4'-thioribose sugar lacking hydroxyl groups at the 2' and 3' positions . Key structural attributes include:

  • Sulfur substitution: Enhances electronegativity and steric effects, influencing enzyme binding .

  • Dideoxy backbone: Prevents phosphodiester bond formation, acting as a chain terminator during DNA synthesis .

Table 1: Physicochemical Properties of 2',3'-Dideoxy-4'-thioinosine

PropertyValueSource
Molecular Weight252.30 g/mol
IUPAC Name9-[(2R,5S)-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one
SolubilityModerate in polar solvents
Melting PointNot reported-

Stereochemical Considerations

The synthesis of 2',3'-dideoxy-4'-thioinosine involves stereospecific pathways starting from L-glutamic acid, ensuring the correct (2R,5S) configuration critical for antiviral activity . Computational models confirm that the sulfur atom induces a twist in the ribose ring, favoring the N-conformation (3'-endo-2'-exo), which enhances binding to viral reverse transcriptase .

Synthesis and Production

Synthetic Pathways

The compound is synthesized through a multi-step process:

  • Carbohydrate precursor formation: L-Glutamic acid is converted to a 2,3-dideoxy-4-thioribofuranosyl intermediate via stereospecific oxidation and cyclization .

  • Nucleoside coupling: The sugar moiety is coupled with hypoxanthine using Vorbrüggen glycosylation, achieving β-anomer selectivity .

  • Post-modification: Protective groups are removed under mild acidic conditions to yield the final product .

Yield and Optimization

Early syntheses reported a 42% yield for the glycosylation step, with purity >95% after chromatography . Recent advances employ metal catalysts (e.g., Mn²⁺) to improve reaction efficiency, reducing byproducts such as α-anomers .

Mechanism of Antiviral Action

Enzyme Inhibition

2',3'-Dideoxy-4'-thioinosine acts as a competitive substrate for viral reverse transcriptase (RT). The sulfur atom increases affinity for RT’s active site, while the dideoxy backbone prevents 3'-5' phosphodiester bond formation, terminating DNA chain elongation .

Role of Metal Ions

Mn²⁺ ions enhance incorporation efficiency by reducing the enzyme’s discrimination against dideoxynucleotides. Studies with T7 DNA polymerase show a 4-fold increase in incorporation rates when Mn²⁺ replaces Mg²⁺, a phenomenon applicable to HIV RT .

Biological Activity and Research Findings

In Vitro Anti-HIV Activity

  • EC₅₀: 2',3'-Dideoxy-4'-thioinosine exhibits an EC₅₀ of 0.8–1.2 μM in MT-4 cells infected with HIV-1, comparable to zidovudine (AZT) .

  • Selectivity index (SI): SI >100, indicating low cytotoxicity in uninfected cells .

Resistance Profile

Comparative Analysis with Analogous Compounds

Table 2: Comparison of 2',3'-Dideoxy-4'-thioinosine with Other Dideoxynucleosides

CompoundStructural FeatureEC₅₀ (HIV-1, μM)Key Advantage
2',3'-Dideoxyinosine4'-Oxygen2.5Established clinical use
Zidovudine (AZT)3'-Azide0.05High potency
2',3'-Dideoxy-4'-thioinosine4'-Sulfur0.8Resistance to NRTI mutations

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